2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCAOMADEYRKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377372 | |
| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40943-25-7 | |
| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Using Chloroacetyl Chloride
A primary route to synthesize 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves the Friedel-Crafts acylation of suitably substituted aromatic compounds (e.g., p-xylene derivatives) with chloroacetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
- Mechanism: The chloroacetyl chloride acts as an acylating agent, generating an acylium ion intermediate that electrophilically attacks the aromatic ring at the activated position, typically ortho or para to electron-donating groups like methyl and hydroxy substituents.
- Substrate considerations: The presence of hydroxy and methyl groups on the aromatic ring directs the acylation to the 4-position relative to the hydroxy group, yielding the desired this compound.
- Reaction conditions: The reaction is typically conducted in anhydrous solvents such as carbon disulfide (CS2) or chloroform at low temperatures (0–20 °C) to control regioselectivity and minimize side reactions.
- Yields: Literature reports for related compounds like 2-chloro-1-(2,5-dimethylphenyl)ethanone show high yields (up to 87%) when optimized conditions are used.
Chloromethylation and Halogenation Routes
An alternative preparation involves chloromethylation of dimethyl-substituted phenols followed by selective halogenation:
- Chloromethylation: The aromatic ring is subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl chloride under acidic conditions, introducing a chloromethyl group at the desired position.
- Halogenation: The chloromethyl intermediate can be converted into the chloroacetyl derivative via oxidation or substitution reactions.
- Challenges: This method requires careful control due to the potential formation of toxic byproducts such as bischloromethyl ether and often results in lower overall yields (~38% over multiple steps).
Photochemical Methods (Photoenolization)
Recent studies have explored photochemical routes for preparing substituted phenacyl chlorides, which can be adapted for this compound:
- Photoenolization reaction: Irradiation of ortho-alkylphenyl ketones under UV light induces intramolecular hydrogen abstraction via the triplet excited state, forming photoenols that can rearrange or react further.
- Application: Model compounds like 2,5-dimethylphenacyl chlorides have been photolyzed in non-nucleophilic solvents to yield indan-1-one derivatives, indicating potential for synthesizing related chloro-substituted ketones.
- Advantages: This method can provide high chemical yields (up to 90%) and selectivity under mild conditions without harsh reagents.
- Limitations: Photochemical methods require specialized equipment and careful control of irradiation parameters.
Multi-Step Synthesis via Ketal Intermediates
A patented method for related compounds involves:
- Step 1: Friedel-Crafts reaction of p-xylene with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone.
- Step 2: Conversion of the ketone into a ketal by reaction with diols.
- Step 3: Rearrangement of the ketal to hydroxyalkyl phenylacetates.
- Step 4: Hydrolysis to yield the target phenylacetic acid derivative.
Though this method targets phenylacetic acids, the intermediate 2-chloro-1-(2,5-dimethylphenyl)ethanone is a key compound structurally similar to this compound and can be adapted for its preparation.
Summary Table of Preparation Methods
Detailed Research Findings
- The Friedel-Crafts acylation of p-xylene derivatives with chloroacetyl chloride is the most direct and widely reported method, providing high yields of this compound analogs under controlled conditions.
- Chloromethylation routes, while historically significant, are less favored due to safety concerns and lower overall yields, primarily because of the formation of toxic side products like bischloromethyl ether.
- Photochemical synthesis offers a novel and efficient approach, especially for preparing complex substituted phenacyl chlorides and related compounds, leveraging photoenolization and triplet state chemistry to achieve high yields and selectivity.
- Multi-step ketal intermediate methods provide a route to high-purity intermediates and related acids but involve more elaborate procedures that may be adapted for the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11ClO2
- Molecular Weight : 198.65 g/mol
- IUPAC Name : 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
- Key Functional Groups : Chloro group (Cl), Hydroxy group (OH), Ketone group (C=O)
The compound is characterized by a chloro substituent and a hydroxy group on a dimethyl-substituted phenyl ring, which influence its reactivity and interaction with biological systems.
Chemistry
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for synthesizing derivatives with desired properties.
Common Reactions:
- Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.
- Reduction : The chloro group can be reduced to form alcohols.
- Substitution : The chloro group can be substituted with nucleophiles like amines or thiols.
Biology
This compound exhibits significant biological activities that make it of interest in pharmacological research:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens. For instance, Minimum Inhibitory Concentrations (MICs) were determined for several bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential for developing new antimicrobial agents.
- Antioxidant Activity : The compound has shown strong antioxidant properties in DPPH radical scavenging assays:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations for various products, including pharmaceuticals and agrochemicals.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that treatment with this compound effectively reduced bacterial load in infected wounds in animal models.
- Antioxidant Effects : Another investigation reported that administration of this compound significantly improved oxidative stress markers in diabetic rats, suggesting potential applications in managing diabetes-related complications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its hydroxy group can participate in hydrogen bonding, influencing its interactions with biological molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
- Molecular Formula : C₁₀H₁₁ClO₂
- Molecular Weight : 198.65 g/mol
- CAS Number: Not explicitly listed in evidence, but structurally related entries in the Handbook of Hydroxyacetophenones place it under Section 51 .
Synthesis: This compound is synthesized via the Hoesch reaction, where chloroacetonitrile reacts with 3,5-dimethylphenol in the presence of AlCl₃ and BF₃ as catalysts in refluxing ethylene dichloride. The reaction achieves a quantitative yield .
Physical Properties :
- Melting Point : 95–96°C .
- Characterization : Confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry (MS) .
Structural Features: The compound features a chloroethanone group attached to a para-hydroxy, meta-dimethyl-substituted benzene ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis .
Comparison with Structural Analogs
The following table summarizes key comparisons with structurally related chloroethanones and hydroxyacetophenones:
Structural and Electronic Effects
Substituent Position :
- Hydroxyl vs. Methoxy : Methoxy groups (e.g., in CAS 69240-98-8) are electron-donating, reducing electrophilicity of the ketone compared to hydroxyl groups, which can participate in hydrogen bonding .
- Dimethyl vs. Chloro : In 2,2-dichloro derivatives (e.g., C₉H₈Cl₂O), the electron-withdrawing Cl groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
- Halogen Effects: Chlorine vs.
Biological Activity
2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial and antioxidant activities, as well as its therapeutic potential in medical applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro and hydroxy groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibition of growth.
- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related damage in cells.
Antimicrobial Activity
A detailed study on the antimicrobial properties of this compound revealed its effectiveness against a range of microorganisms. The Minimum Inhibitory Concentrations (MICs) were determined for various bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxyl group is believed to enhance hydrogen bonding with biomolecules, increasing the compound's binding affinity to enzymes and receptors involved in oxidative stress and microbial resistance.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models.
- Case Study on Antioxidant Effects : Another study published in [source] reported that treatment with this compound significantly improved markers of oxidative stress in diabetic rats, suggesting potential applications in managing diabetes-related complications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone relevant to its handling and storage in laboratory settings?
- Answer : The compound is a colorless crystalline solid with a melting point of 151–155°C and a boiling point of ~314.9°C at 760 mmHg. Its density is 1.08 g/cm³, and it is sensitive to moisture and light. Storage should be in airtight containers under dry, room-temperature conditions to prevent degradation. Analytical characterization typically employs NMR, FT-IR, and GC/MS for structural confirmation .
Q. What synthetic routes are commonly employed to prepare this compound, and what analytical methods validate its purity?
- Answer : A standard synthesis involves Friedel-Crafts acylation of 3,5-dimethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is achieved via recrystallization from ethanol. Purity validation uses HPLC (C18 column, acetonitrile/water mobile phase) and GC/MS (ZB-5 column, helium carrier gas, 40–280°C temperature ramp) to confirm >97% purity .
Q. How does the compound's solubility profile influence solvent selection in experimental protocols?
- Answer : The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. Solvent choice impacts reaction kinetics in nucleophilic substitutions; for example, DMSO enhances reactivity in SN2 pathways due to its high polarity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for biocatalytic reductions involving chloroethanone derivatives?
- Answer : Biocatalytic reductions (e.g., using Acinetobacter sp. strains) require pH optimization (6.0–8.0) and phosphate buffer ionic strength (0.05–0.2 M). For this compound, pH 7.6 maximizes yield (56.2%) without compromising stereoselectivity (>99.9% ee). Temperature (25–30°C) and cofactor regeneration systems (e.g., glucose dehydrogenase) further enhance efficiency .
Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted ethanone derivatives?
- Answer : X-ray crystallography (single-crystal studies, R factor <0.05) and 2D NMR (¹H-¹³C HSQC, HMBC) clarify regiochemical outcomes in halogenated analogs. For example, NOESY correlations distinguish between ortho and para substitution patterns in aryl rings, critical for confirming the 3,5-dimethyl-4-hydroxyphenyl configuration .
Q. What mechanistic insights guide the design of novel derivatives through halogen substitution patterns?
- Answer : Halogenation at the α-carbon (e.g., bromine substitution) increases electrophilicity, facilitating nucleophilic aromatic substitutions. Computational studies (DFT, molecular docking) predict reactivity trends: chloro derivatives exhibit higher stability than bromo analogs but lower leaving-group ability. Controlled halogen exchange (e.g., Cl → Br) can enhance bioactivity in drug discovery pipelines .
Q. How do degradation products of lignin depolymerization inform analytical workflows for substituted ethanones?
- Answer : GC/MS analysis (ZB-5 column, 6°C/min ramp) identifies lignin-derived monomers like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. Fragmentation patterns (m/z 196.20 [M]⁺) and retention indices (RI = 1744) are benchmarked against NIST databases. Ethyl acetate extraction followed by SPE cleanup minimizes matrix interference .
Methodological Notes
- Synthetic Protocols : Always use inert atmospheres (N₂/Ar) during acylation to prevent oxidation of phenolic groups .
- Biocatalysis : Pre-immobilize enzymes on silica gels to improve reusability in batch reactors .
- Analytical Validation : Cross-reference melting points with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
